molecular formula C10H9FN2OS B2907566 8-fluoro-3-methyl-2-(methylthio)quinazolin-4(3H)-one CAS No. 2310097-37-9

8-fluoro-3-methyl-2-(methylthio)quinazolin-4(3H)-one

Cat. No.: B2907566
CAS No.: 2310097-37-9
M. Wt: 224.25
InChI Key: SLBNZNJGTZNQQR-UHFFFAOYSA-N
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Description

8-Fluoro-3-methyl-2-(methylthio)quinazolin-4(3H)-one is a quinazolinone derivative characterized by:

  • Position 8: A fluorine atom on the benzene ring.
  • Position 3: A methyl group attached to the nitrogen atom.
  • Position 2: A methylthio (-SCH₃) substituent.

Quinazolinones are known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Properties

IUPAC Name

8-fluoro-3-methyl-2-methylsulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2OS/c1-13-9(14)6-4-3-5-7(11)8(6)12-10(13)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBNZNJGTZNQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CC=C2)F)N=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-3-methyl-2-(methylthio)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: Fluorinated aniline derivatives and thiourea.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring safety, and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-3-methyl-2-(methylthio)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

    Reduction: Reduction of the quinazolinone core to form dihydroquinazolinones.

    Substitution: Halogenation or alkylation at different positions on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Halogenated or alkylated quinazolinones.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 8-fluoro-3-methyl-2-(methylthio)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Key Observations :

  • Aliphatic thio groups (e.g., -SCH₃) exhibit stronger hCA II inhibition than aromatic thio substituents ().
  • Position 3 : The 3-methyl group in the target compound is simpler than 3-phenyl or 3-hydroxy-phenylpropyl substituents (), which may reduce steric hindrance in target binding.
  • Position 8 : Fluorine at position 8 (para to the ketone) may enhance electron-withdrawing effects compared to 5-fluoro derivatives (), influencing receptor affinity.
2.2 Structure-Activity Relationship (SAR)
  • Anticancer Activity :

    • Compound 5 () with 2-(methylthio) and 3-(hydroxy-phenylpropyl) showed potent EGFR inhibition, suggesting the methylthio group contributes to enzyme binding . The target compound’s 3-methyl group may offer similar steric accessibility.
    • Bulky substituents (e.g., oxadiazole-thio in ) reduce solubility but improve antiproliferative potency.
  • Antibacterial Activity: 3-(4-Fluorophenyl) and 2-amino groups () correlate with activity against Gram-positive bacteria.
  • Enzyme Inhibition :

    • Aliphatic thio groups (e.g., -SCH₃) in 2-position enhance hCA II inhibition (KI = 6.4–14.2 nM) compared to benzylthio derivatives (KI = 66.5–173.4 nM) ().
2.3 Physicochemical Properties
  • Molecular Weight & Solubility: The target compound’s molecular weight (~252 g/mol) is lower than analogs with morpholinoethylthio (~361 g/mol, ) or benzimidazole-thio (~378 g/mol, ), suggesting better solubility. Methylthio (-SCH₃) and methyl groups may increase lipophilicity compared to polar substituents (e.g., hydroxypropyl in ).
  • Melting Points :

    • Analogs with aromatic thio groups (e.g., compound 19 in , m.p. 165–166°C) have higher melting points than aliphatic thio derivatives, likely due to crystalline packing.

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